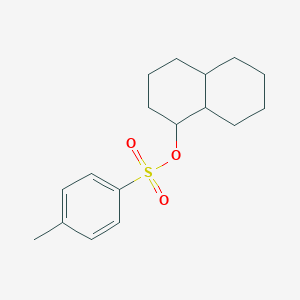
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a decahydronaphthalene core structure substituted with a 4-methylbenzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate typically involves the reaction of decahydronaphthalene derivatives with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound shares a similar naphthalene core structure but differs in its functional groups and degree of saturation.
Naphthalene, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl-1-methylene-7-(1-methylethenyl)-: Another related compound with structural similarities but distinct functional groups.
Uniqueness
1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl 4-methylbenzenesulfonate is unique due to its specific combination of a decahydronaphthalene core and a 4-methylbenzenesulfonate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
4091-88-7 |
|---|---|
分子式 |
C17H24O3S |
分子量 |
308.4 g/mol |
IUPAC名 |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H24O3S/c1-13-9-11-15(12-10-13)21(18,19)20-17-8-4-6-14-5-2-3-7-16(14)17/h9-12,14,16-17H,2-8H2,1H3 |
InChIキー |
NESBIDLAHABETR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC3C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)


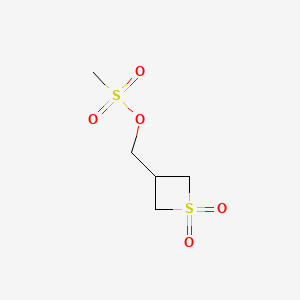
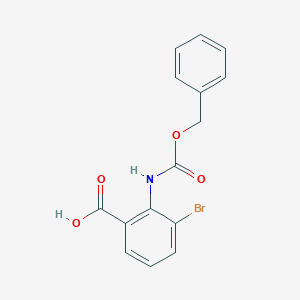

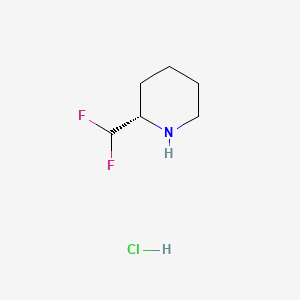
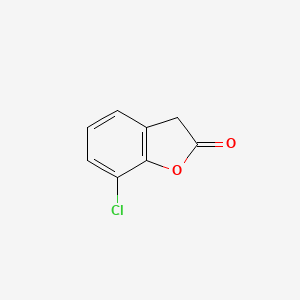
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)

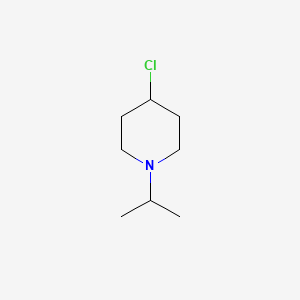
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)
